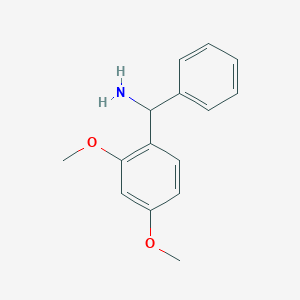

2,4-Dimethoxybenzhydrylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-17-12-8-9-13(14(10-12)18-2)15(16)11-6-4-3-5-7-11/h3-10,15H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEJKJODGOOFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910138 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106864-38-4 | |

| Record name | 2,4-Dimethoxy-α-phenylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106864-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxybenzhydrylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106864384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dimethoxyphenyl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dimethoxybenzhydrylamines

Established Synthetic Pathways for Diarylmethylamines

Several reliable methods for the synthesis of diarylmethylamines have been developed, each with its own set of advantages and limitations. lookchem.comrsc.org These foundational pathways include the addition of Grignard reagents to benzonitriles followed by reduction, the reduction of benzophenone (B1666685) oxime derivatives, and various reductive amination protocols. lookchem.com

Grignard Reagent Addition to Benzonitriles Followed by Reduction

A prominent and widely utilized method for synthesizing diarylmethylamines involves the nucleophilic addition of a Grignard reagent to a benzonitrile, which forms a diarylketimine intermediate that is subsequently reduced to the desired amine. lookchem.comthieme-connect.comresearchgate.net This two-step process has been a cornerstone in the synthesis of various substituted benzhydrylamines. lookchem.com

The mechanism of the Grignard reaction is a well-studied process in organic chemistry. numberanalytics.comwikipedia.org It commences with the formation of the Grignard reagent, where magnesium metal inserts into a carbon-halogen bond of an aryl halide. leah4sci.com This highly reactive organomagnesium species then acts as a potent nucleophile. mnstate.edu

In the context of benzhydrylamine synthesis, the carbon atom bound to magnesium in the Grignard reagent attacks the electrophilic carbon of the nitrile group in the benzonitrile. libretexts.org This nucleophilic addition leads to the formation of an imine intermediate after an aqueous workup. The reaction is typically second-order, being first-order in both the Grignard reagent and the nitrile. The reaction proceeds through a six-membered ring transition state. wikipedia.org

Optimizing the yield and purity of dimethoxybenzhydrylamines, such as the 4,4'-dimethoxy isomer, has been a key area of investigation. lookchem.comthieme-connect.com Several factors, including reaction conditions and the choice of reagents, significantly influence the outcome. numberanalytics.com

For the synthesis of diarylmethylidenamine derivatives, which are precursors to benzhydrylamines, the reaction of Grignard reagents derived from bromobenzenes with benzonitriles in diethyl ether has proven effective. lookchem.com Subsequent reduction of the diphenylmethylidenamine derivatives with sodium borohydride (B1222165) under mild conditions affords the final benzhydrylamine products in good yields. thieme-connect.comresearchgate.net In the specific case of bis(4-methoxyphenyl)methanimine, a precursor to 4,4'-dimethoxybenzhydrylamine (B98210), the use of 4-methoxybenzonitrile (B7767037) with the corresponding Grignard reagent can lead to the direct precipitation of the product. lookchem.com

| Reactants | Solvent | Reducing Agent | Key Optimization Strategy | Reference |

|---|---|---|---|---|

| Bromobenzenes and Benzonitriles | Diethyl ether | Sodium Borohydride | Stepwise reaction with isolation of the diphenylmethylidenamine intermediate. | lookchem.com |

| 4-Bromoanisole (B123540) and Anisonitrile (B134855) | Tetrahydrofuran (B95107) (THF) | Sodium Borohydride | One-pot procedure to streamline the synthesis. | thieme-connect.com |

To enhance the efficiency and practicality of diarylmethylamine synthesis, one-pot procedures have been developed. thieme-connect.comolemiss.edu These methods combine the Grignard addition and subsequent reduction steps into a single reaction vessel, eliminating the need for intermediate isolation and purification. nih.gov

A notable example is the one-pot synthesis of 4,4'-dimethoxybenzhydrylamine. lookchem.comthieme-connect.com This procedure involves the initial formation of the Grignard reagent from 4-bromoanisole and magnesium in dry tetrahydrofuran (THF). thieme-connect.com Following the formation of the Grignard reagent, anisonitrile is added, and the mixture is refluxed. thieme-connect.com The subsequent in-situ reduction of the resulting imine is achieved by the careful addition of dry methanol (B129727) followed by sodium borohydride, leading to the desired amine in high yield. thieme-connect.com This streamlined approach offers significant advantages in terms of time and resource efficiency. olemiss.edu

Optimization Strategies for Yield and Purity in Dimethoxybenzhydrylamine Synthesis

Reduction of Benzophenone Oxime Derivatives

An alternative pathway to benzhydrylamines involves the reduction of benzophenone oxime derivatives. lookchem.com This method typically begins with the synthesis of the corresponding benzophenone oxime from the benzophenone and hydroxylamine (B1172632) hydrochloride. google.com

One reported method for the reduction of benzophenone oxime to benzhydrylamine utilizes sodium borohydride in the presence of zirconium tetrachloride and alumina, reportedly achieving a high yield. google.com Another approach involves the use of sodium metal in ethanol, though the reproducibility of this method has been questioned. google.com A more recent and environmentally benign approach employs biocatalysis, using Bacillus cereus to reduce benzophenone oxime to diphenylmethylamine under mild conditions with a high yield. google.com

Reductive Amination Protocols for Benzhydrylamine Formation

Reductive amination is a widely used and versatile method for the synthesis of amines. nih.gov It typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. nih.gov While traditional reductive amination can be challenging for the synthesis of sterically hindered amines like benzhydrylamines, recent advancements have expanded its applicability. nih.govresearchgate.net

The use of sodium triacetoxyborohydride (B8407120) (STAB) is a common and effective method for reductive amination. nih.gov For less reactive substrates, the addition of a Lewis acid such as titanium(IV) isopropoxide can improve yields. commonorganicchemistry.com A nickel-catalyzed three-component reductive coupling has been developed for the synthesis of tertiary benzhydryl amines, which are difficult to access through traditional methods. nih.gov Furthermore, benzhydrylamine itself can be used as an aminating agent for the synthesis of other primary amines from aldehydes and ketones. researchgate.net

Synthesis through Transformation of Benzhydrol Precursors

The transformation of benzhydrol precursors into benzhydrylamines is a fundamental synthetic strategy. A common approach involves the reductive amination of the corresponding benzophenone, which can be synthesized from the benzhydrol by oxidation. For instance, 4,4'-dimethoxybenzhydrol (B1582456) can be oxidized to 4,4'-dimethoxybenzophenone. mdpi.comasianpubs.org This ketone then serves as a key intermediate for amination reactions.

One of the classic methods for converting ketones to amines is the Leuckart reaction. google.comufl.edu This reaction utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) to reductively aminate a carbonyl compound. google.com For example, benzophenone reacts with ammonium formate to produce N-benzhydryl formamide, which is then hydrolyzed to yield benzhydrylamine. google.com This method has been successfully applied to a variety of ketones, including substituted benzophenones, to produce the corresponding amines. google.com The reaction is typically carried out by heating the ketone with an excess of the formamide reagent at temperatures ranging from 160 to 185°C. google.comufl.edu

While direct synthesis from 2,4-dimethoxybenzhydrol is less commonly documented, the conversion of the corresponding 2,4-dimethoxybenzophenone via reductive amination represents a viable pathway to 2,4-dimethoxybenzhydrylamine. The synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, a related compound, has been achieved through the reaction of m-dimethoxybenzene with oxalyl chloride, followed by a Lewis acid-mediated reaction. google.comgoogle.compatsnap.com A similar Friedel-Crafts approach could theoretically be employed to generate the 2,4-dimethoxybenzophenone precursor. Subsequent reductive amination would yield the target amine.

Regiospecific Synthesis of Primary Amines Utilizing 4,4'-Dimethoxybenzhydrylamine

The regiospecific synthesis of primary amines is crucial for constructing complex molecules. While specific examples utilizing this compound are not extensively reported, methodologies involving the closely related 4,4'-dimethoxybenzhydrylamine can provide insight. Primary amines, in general, can be synthesized through various methods, including the reduction of nitriles, amides, and nitro compounds, as well as through reductive amination of aldehydes and ketones. asianpubs.org

For instance, a study on the surface amination of a polymer film used 4,4′-dimethoxybenzhydrol as a model for the polymer's monomer unit to establish optimal conditions for replacing a hydroxyl group with an amine function. capes.gov.br This highlights the utility of such compounds in developing synthetic strategies on more complex structures.

Stereoselective and Enantioselective Synthesis of Benzhydrylamine Frameworks

The development of stereoselective and enantioselective methods for synthesizing benzhydrylamine frameworks is of paramount importance, particularly for pharmaceutical applications where chirality can dictate biological activity.

Chiral Catalyst Approaches in N-Alkylation Reactions

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide array of asymmetric transformations, including the N-alkylation of amines. e3s-conferences.org These Brønsted acid catalysts can facilitate the enantioselective N-alkylation of indoles and carbazoles by activating ortho-hydroxybenzhydryl alcohols to form reactive ortho-quinone methides in situ. e3s-conferences.org This approach allows for the construction of chiral diarylmethylamine and triarylmethane structures with high enantioselectivity.

Furthermore, CPAs have been successfully employed in the aza-Friedel-Crafts reaction of indoles and pyrroles, demonstrating their versatility in forming C-N bonds with stereocontrol. researchgate.net In 2017, an aza-Friedel-Crafts reaction was developed for preparing chiral α-tetrasubstituted (3-indolyl)-(diaryl)methylamines using a CPA catalyst. e3s-conferences.org The proposed mechanism involves the CPA interacting with the N-H bonds of both the indole (B1671886) and an N-protected isoindolinol to form a controlled transition state. e3s-conferences.org An efficient method for the direct asymmetric para-C–H aminoalkylation of aniline (B41778) derivatives to prepare chiral diarylmethylamines has also been developed using a chiral phosphoric acid catalyst, achieving good yields and high enantioselectivities. These methodologies showcase the potential for applying chiral catalysts to achieve enantioselective N-alkylation in the synthesis of complex benzhydrylamine derivatives.

Application of Alkene-Alkyne Cross-Metathesis and Tandem Metathesis Strategies

Metathesis reactions have become a powerful tool in organic synthesis. Two practical routes for the enantiomerically pure synthesis of N-acetylbenzhydrylamine derivatives have been developed starting from 1-aryl-1-propargylamines. researchgate.netresearchgate.net The key steps in these routes are alkene-alkyne cross-metathesis and alkyne-diene methylene-free tandem-metathesis reactions. researchgate.netresearchgate.net

These reactions are notably efficient when performed under microwave irradiation, often completing in minutes with high yields. researchgate.netresearchgate.net For example, chiral 1-arylpropargyl amides, which are typically resistant to ethylene-alkyne cross-metathesis at atmospheric pressure, can be successfully reacted under microwave conditions to produce enantiomerically enriched 2-(N-1-acetyl-1-arylmethyl)-1,3-butadienes with retention of configuration at the propargylic/allylic position and excellent enantiomeric excess (ee ≥95%). researchgate.net

A tandem enyne-olefin ring-closing metathesis has also been utilized to create a more direct synthetic route to complex molecules. kcl.ac.uk This highlights the power of tandem metathesis strategies in constructing intricate molecular frameworks that incorporate the benzhydrylamine scaffold. kcl.ac.ukbeilstein-journals.org

Synthetic Approaches to Substituted Benzhydrylamine Resins

Benzhydrylamine resins are widely used solid supports in peptide synthesis. The ability to introduce substituents onto the aromatic rings of the benzhydrylamine linker allows for the fine-tuning of the resin's properties, such as its acid lability.

Functionalization via Friedel-Crafts Acylation

A common method for preparing benzhydrylamine resins involves the Friedel-Crafts acylation of a polystyrene support, followed by reductive amination. gla.ac.uk Typically, a polystyrene-divinylbenzene copolymer is acylated using an acylating agent like benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. gla.ac.uksigmaaldrich.com This introduces ketone functionalities onto the polystyrene matrix.

To create a resin with dimethoxy-substituted benzhydrylamine linkers, a dimethoxybenzoyl chloride would be used as the acylating agent. The subsequent reductive amination of the resulting ketone-functionalized resin, often accomplished through the Leuckart reaction, converts the ketone groups into amine groups. Kinetic studies have shown that the reductive amination step can be driven to near completion, allowing for the synthesis of highly substituted benzhydrylamine resins. The degree of substitution can be controlled during the Friedel-Crafts acylation step.

Below is a table summarizing the reaction conditions for the Friedel-Crafts acylation of polystyrene resin:

| Parameter | Condition | Reference |

| Resin | Polystyrene-1% Divinylbenzene | researchgate.net |

| Acylating Agent | Benzoyl Chloride | researchgate.net |

| Catalyst | Aluminum Chloride | researchgate.net |

| Solvent | Nitrobenzene (B124822) | researchgate.net |

| Temperature | 0°C to 35°C | researchgate.net |

| Reaction Time | 1-5 hours | researchgate.net |

And for the subsequent Leuckart reaction:

| Parameter | Condition | Reference |

| Starting Material | Ketone-functionalized resin | researchgate.net |

| Reagents | Formic acid, Ammonium formate, Formamide | researchgate.net |

| Solvent | Nitrobenzene | researchgate.net |

| Temperature | 170°C | |

| Reaction Time | up to 50 hours | researchgate.net |

These methods provide a versatile platform for creating a variety of substituted benzhydrylamine resins tailored for specific applications in solid-phase synthesis.

Leuckart Reduction for Amine Moiety Introduction on Polymeric Supports

The introduction of the amine moiety onto a polymeric support to create this compound resin is effectively achieved through the Leuckart reaction. This classic reaction in organic chemistry serves as a powerful method for the reductive amination of ketones, making it highly suitable for solid-phase synthesis. researchgate.netwikipedia.org The process begins with a polystyrene-based resin that has been functionalized with 2,4-dimethoxybenzoyl groups via a Friedel-Crafts acylation. These ketone groups on the polymer matrix are the precursors for the desired amine functionality.

The Leuckart reaction, or the more specific Leuckart-Wallach reaction, utilizes ammonium formate or formamide as both the nitrogen donor and the reducing agent. wikipedia.orgalfa-chemistry.comnumberanalytics.com When applied to the benzoylated polymer, the ketone's carbonyl group is converted into an amine. Kinetic studies on the synthesis of related benzhydrylamine-resins have shown that the Leuckart reduction step can be driven to near-complete conversion of the precursor carbonyl groups. researchgate.netscispace.com This high efficiency is crucial for producing a resin with a well-defined and high-density of amine functional sites.

The reaction is typically conducted under high-temperature conditions, often around 170°C, with a significant excess of the Leuckart reagents to ensure the reaction proceeds to completion. scielo.brscielo.br For instance, the reductive amination step might involve heating the benzoylated copolymer with a large excess of the reactant (e.g., 60 mmol per gram of resin) for an extended period, such as 30 hours. scielo.br Following the reductive amination, a hydrolysis step is necessary. The initial product of the Leuckart reaction is an N-formylated amine. alfa-chemistry.com This formyl group is typically removed by acid hydrolysis, for example, by refluxing the resin with a mixture of hydrochloric acid and ethanol, to yield the final, protonated primary amine on the solid support. scielo.br

Control of Degree of Substitution in Resin Preparation

The degree of substitution, which defines the loading capacity (in mmol/g) of the final this compound resin, is a critical parameter in solid-phase peptide synthesis. It dictates the amount of peptide that can be synthesized on a given amount of resin. scielo.br Precise control over this parameter is not achieved during the Leuckart reduction itself, but rather in the preceding Friedel-Crafts acylation step where the 2,4-dimethoxybenzoyl group is introduced onto the polystyrene support. researchgate.netscielo.br

The primary method for controlling the substitution level is by carefully managing the conditions of the initial benzoylation of the polystyrene-divinylbenzene copolymer. researchgate.net Key variables that influence the number of reactive sites created on the resin include:

The proportion of the acylating agent (e.g., 2,4-dimethoxybenzoyl chloride) and the Lewis acid catalyst (e.g., aluminum chloride). scielo.br

The concentration of the reactants. scispace.com

The reaction time and temperature. scielo.brscielo.br

Kinetic studies have demonstrated a direct relationship between these factors and the resulting degree of substitution. For example, in the synthesis of a benzoylated resin, a fast reaction profile was observed where the maximum degree of benzoylation was reached within 1 to 2 hours under specific conditions (0.4 M concentration of reactants in nitrobenzene at 35°C). scispace.com By adjusting these conditions, such as increasing the proportion of the acylating agent and modifying the reaction time, resins with different and higher degrees of substitution can be prepared. scispace.comscielo.br This allows for the production of resins tailored to specific needs, from low-load resins suitable for synthesizing long or difficult peptide sequences to high-load resins for the efficient production of shorter peptides.

Once the benzoylated resin with the desired carbonyl group loading is obtained, the subsequent Leuckart reaction ensures a nearly quantitative conversion of these ketone groups to the final amine groups, thus preserving the substitution level established during the acylation step. researchgate.netscispace.com

Interactive Data Table: Factors Influencing Resin Substitution Level

The table below summarizes findings on how reaction conditions during the initial acylation step affect the final degree of substitution on benzhydrylamine-type resins.

| Acylating Agent Ratio (per g of copolymer) | Reactant Concentration | Reaction Time (hours) | Resulting Carbonyl Loading (mmol/g) | Reference |

| 4 mmol | 0.4 M | 1-2 | 1.44 | scispace.com |

| 7 mmol | 0.6 M | 5 | 2.25 | scispace.com |

| 4 mmol | 0.8 M | 15 | ~2.5 | scielo.brscielo.br |

Reactivity and Mechanistic Investigations of Dimethoxybenzhydrylamines

Influence of Methoxy (B1213986) Substituents on Electronic Properties and Reactivity

In 2,4-dimethoxybenzhydrylamine, one methoxy group is in the para position of one phenyl ring, and the other is in the ortho position of the same ring. Both groups work in concert to increase the electron density of the aromatic ring, making it more nucleophilic and susceptible to electrophilic attack. libretexts.orgnowgongcollege.edu.in

Perhaps more significantly, the electron-donating nature of the methoxy groups plays a crucial role in stabilizing any positive charge that develops at the benzylic carbon. This stabilization occurs through resonance, where the positive charge can be delocalized onto the oxygen atom of the methoxy group. mdpi.com This increased stability of the corresponding benzhydryl carbocation intermediate is a key factor in reactions proceeding through an SN1-type pathway. mdpi.comyale.edu Studies on substituted benzhydrols have shown that electron-donating groups, such as methoxy and methyl, facilitate the formation of a stable carbocation intermediate, leading to successful product formation in etherification reactions, whereas electron-withdrawing groups hinder this process. yale.edu The stability of the carbocation is a direct determinant of the lability of protecting groups based on this scaffold in acidic conditions. mdpi.com

The table below summarizes the electronic effects of the methoxy substituents.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Methoxy (-OCH3) | Ortho, Para | Electron-donating (Resonance) | Activates the aromatic ring towards electrophilic substitution; Stabilizes the benzhydryl carbocation. libretexts.orgmdpi.com |

| Methoxy (-OCH3) | Ortho, Para | Inductive (Electron-withdrawing) | Minor effect compared to resonance. |

Polar Organic Reactivity: Electrophilic and Nucleophilic Character of Benzhydrylamines

The concept of polar organic reactivity helps in understanding how electron density shifts during a reaction, influencing its rate and outcome. mdpi.comsci-rad.comnih.gov this compound exhibits both nucleophilic and electrophilic characteristics, depending on the reaction partner and conditions. The primary amine function, with its lone pair of electrons, is inherently nucleophilic. msu.edu Conversely, the benzhydryl carbon can become electrophilic, particularly when the amine is protonated or converted into a better leaving group.

Reactivity in Nucleophilic Substitution Pathways

The primary amine group of this compound is a good nucleophile, capable of reacting with various electrophiles in nucleophilic substitution reactions. msu.edusavemyexams.com For instance, it can react with alkyl halides to form secondary and tertiary amines. However, such direct alkylations can be difficult to control, often leading to polyalkylation. masterorganicchemistry.com

The benzhydryl framework itself is central to the utility of this compound in solid-phase peptide synthesis, where it is part of the Rink amide linker. iris-biotech.dechemimpex.com The cleavage of the amide from the resin is a nucleophilic substitution reaction where the substrate is the protonated linker, and the final step involves the departure of the highly stable 2,4-dimethoxybenzhydryl carbocation. wpmucdn.com The stability of this carbocation, enhanced by the methoxy groups, facilitates the reaction under acidic conditions, such as with trifluoroacetic acid (TFA). mdpi.comwpmucdn.com The general mechanism involves protonation of the amide linkage, which makes the benzhydryl carbon a potent electrophile, followed by cleavage to release the peptide amide and the stabilized carbocation. rsc.org

The reactivity in nucleophilic substitution can be summarized as follows:

| Reaction Type | Role of this compound | Typical Electrophile/Substrate | Key Mechanistic Feature |

|---|---|---|---|

| N-Alkylation | Nucleophile | Alkyl Halide | SN2 attack by the amine nitrogen. msu.edu |

| Cleavage from Rink Amide Resin | Precursor to Electrophile | Protonated Amide Linkage | Formation of a resonance-stabilized benzhydryl carbocation (SN1-like). mdpi.comwpmucdn.com |

Participation in Electrophilic Coupling Reactions

Given the substitution pattern of this compound, further electrophilic substitution would be directed to the positions activated by the methoxy groups. The powerful activating effect of these groups means that reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be expected to proceed readily, although the bulky benzhydryl group may introduce steric hindrance.

Fundamental Reaction Mechanisms in Benzhydrylamine Transformations

Formation and Reactivity of Imine Intermediates (e.g., from Schiff Bases)

Primary amines like this compound readily react with aldehydes and ketones to form imines, also known as Schiff bases. iosrjournals.orgijfmr.comresearchgate.netwikipedia.org This condensation reaction is typically reversible and acid-catalyzed. libretexts.orglibretexts.org

The mechanism of imine formation proceeds in two main stages:

Nucleophilic Addition: The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate called a carbinolamine. ijfmr.comdergipark.org.tr

Dehydration: The carbinolamine is then dehydrated to form the imine. This step is usually the rate-determining step and is facilitated by an acid catalyst, which protonates the hydroxyl group, converting it into a better leaving group (water). libretexts.orglibretexts.org Subsequent elimination of water and deprotonation of the nitrogen yields the final imine product. libretexts.orglibretexts.org

Nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group by an acid catalyst.

Elimination of water to form an iminium ion. numberanalytics.com

Deprotonation to yield the neutral imine. libretexts.org

Imines formed from this compound can themselves be important intermediates. The C=N double bond of the imine is susceptible to reduction, leading to the formation of secondary amines.

Catalytic Hydrogenation and Other Reductive Processes

The imine intermediates (Schiff bases) derived from this compound can be reduced to the corresponding secondary amines. This two-step process of imine formation followed by reduction is known as reductive amination. masterorganicchemistry.comwikipedia.org It is a highly valuable method for the synthesis of amines.

Catalytic Hydrogenation: This is a common method for the reduction of imines. The reaction involves treating the imine with hydrogen gas (H₂) in the presence of a metal catalyst. nih.govresearchgate.net

Catalysts: Commonly used catalysts include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on carbon (e.g., Pd/C). uni-regensburg.de

Mechanism: The reaction occurs on the surface of the metal catalyst. Both the imine and hydrogen are adsorbed onto the catalyst surface, where the H-H bond is cleaved. The hydrogen atoms are then added across the C=N double bond.

Hydride Reductions: Alternatively, imines can be reduced using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose. lookchem.comthieme-connect.com More selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly useful because they can reduce the imine in the presence of the starting aldehyde or ketone, allowing for a one-pot reductive amination process. masterorganicchemistry.com

The general scheme for the reduction of an imine derived from this compound is shown below:

This reductive process is a key transformation, providing a route to a wide variety of substituted secondary amines.

Acid-Catalyzed Reaction Pathways

The this compound moiety is frequently employed as a protective group for amines, particularly in the synthesis of complex molecules like peptides and oligonucleotides. Its removal is typically achieved under acidic conditions, a process that relies on the electronic properties of the dimethoxy-substituted aromatic rings. The acid-catalyzed cleavage pathway is a well-established method for the deprotection of the amine. sigmaaldrich.com

The mechanism of acid-catalyzed cleavage proceeds through the formation of a highly stabilized carbocation. The reaction is initiated by the protonation of one of the electron-rich methoxy groups by a strong acid, such as trifluoroacetic acid (TFA). fiveable.me This protonation event makes the ether a better leaving group. Subsequently, cleavage of the carbon-nitrogen bond is facilitated, leading to the release of the free amine and the formation of a secondary benzylic carbocation. This carbocation is significantly stabilized by the resonance-donating effects of the two methoxy groups at the ortho and para positions of the benzene (B151609) ring. The stability of this carbocation intermediate is a key driving force for the reaction, allowing the cleavage to occur under relatively mild acidic conditions. fiveable.meatdbio.com The reaction is often an equilibrium process, so it is driven to completion by using an excess of the acid reagent or by continuously removing the cleaved products. sigmaaldrich.com

Commonly used reagents for this transformation include strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or hydrogen bromide (HBr) in acetic acid. peptide.comresearchgate.net The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate molecule. For instance, in solid-phase peptide synthesis using resins that incorporate this linker (like Rink Amide resin), a solution of TFA in DCM is frequently used to release the synthesized peptide amide from the solid support. sigmaaldrich.com

Table 1: Conditions for Acid-Catalyzed Cleavage

| Reagent System | Substrate Context | Typical Conditions | Outcome | Citations |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Rink Amide Resin (Peptide Synthesis) | 5-20% TFA in DCM, Room Temperature | Cleavage of the amide from the resin | sigmaaldrich.com |

| Trifluoroacetic acid (TFA) | General Deprotection | Cold (4 °C) or Room Temperature | Removal of amine protecting group | peptide.comresearchgate.net |

| Hydrogen Bromide (HBr) in Acetic Acid | Demethylation and Cleavage | Reflux | Cleavage of methoxy and amine groups | researchgate.net |

Radical Reaction Pathways (e.g., Cleavage with Ceric Ammonium (B1175870) Nitrate)

An alternative to acid-catalyzed cleavage is the use of oxidative methods that proceed via radical pathways. Ceric Ammonium Nitrate (CAN), (NH₄)₂[Ce(NO₃)₆], is a potent one-electron oxidizing agent that is particularly effective for cleaving electron-rich benzyl (B1604629) groups, including the 2,4-dimethoxybenzhydryl group. wikipedia.org This method offers a different selectivity profile compared to acidolysis and is useful when acid-sensitive functional groups are present elsewhere in the molecule. researchgate.net

The reaction mechanism involves a single-electron transfer (SET) from the electron-rich 2,4-dimethoxybenzene ring to the cerium(IV) center. nih.govorganic-chemistry.org This oxidation generates a radical cation intermediate. The Ce(IV) is concurrently reduced to Ce(III), which is often indicated by a color change from orange-red to pale yellow. wikipedia.org The generated radical cation is highly unstable and undergoes rapid fragmentation. The key step is the cleavage of the benzylic carbon-nitrogen bond, which releases the secondary amine. rsc.org

The fate of the 2,4-dimethoxybenzhydryl fragment is typically oxidation to 2,4-dimethoxybenzophenone. wikipedia.org In some cases, depending on the reaction conditions and the precise structure of the substrate, further oxidation of the aromatic ring can occur to yield quinone-type structures. mdpi.commdpi.com The reaction is generally carried out in aqueous acetonitrile (B52724) or methanol (B129727) at reduced temperatures (e.g., 0°C) to control selectivity and minimize side reactions. mdpi.com The oxidative cleavage with CAN is known for its efficiency and often provides the deprotected amine in good to excellent yields. rsc.orgmdpi.com

Table 2: Ceric Ammonium Nitrate (CAN) Mediated Cleavage

| Reagent | Solvent | Typical Conditions | Key Mechanistic Step | Products | Citations |

|---|---|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Aqueous Acetonitrile | 0°C to Room Temperature, 1-4 hours | Single-Electron Transfer (SET) from the aromatic ring to Ce(IV) | Secondary Amine, 2,4-Dimethoxybenzophenone | wikipedia.orgrsc.orgmdpi.com |

| Ceric Ammonium Nitrate (CAN) | Methanol | Room Temperature, ~4 hours | Formation of a radical cation intermediate | Corresponding amine and benzaldehyde (B42025) derivative | wikipedia.orgnih.gov |

Computational and Theoretical Studies of Benzhydrylamine Systems

Quantum Chemical Investigations of Structure and Reactivity

Quantum chemical methods are foundational in the computational analysis of molecules, providing a detailed description of electronic structure and its relationship to chemical behavior. scispace.com These investigations are vital for understanding the intrinsic properties of benzhydrylamine derivatives.

Density Functional Theory (DFT) has become a versatile and widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.orgua.pt It is a quantum mechanical approach where the properties of a molecule are determined based on its spatially dependent electron density. scispace.com This method is computationally more efficient than traditional wave-function-based techniques, making it suitable for relatively large molecules like 2,4-Dimethoxybenzhydrylamine. wikipedia.org

Applications of DFT to benzhydrylamine systems provide critical insights into their electronic landscapes. researchgate.net For instance, DFT calculations can elucidate the distribution of electron density, revealing how substituents—such as the two methoxy (B1213986) groups in this compound—modulate the electronic character of the molecule. researchgate.net The electron-donating nature of the methoxy groups is expected to increase electron density in the aromatic rings, influencing the molecule's reactivity. DFT is also employed to calculate the energies of different molecular conformations, identifying the most stable geometries. In studies of related systems, DFT has been used to understand interaction mechanisms, such as the π-π stacking and hydrogen bonding forces that govern molecular assembly and recognition. researchgate.net

The table below summarizes key electronic properties that can be determined for this compound using DFT calculations.

| DFT-Calculated Property | Significance for this compound |

| Electron Density Distribution | Reveals electron-rich and electron-poor regions, identifying likely sites for electrophilic or nucleophilic attack. |

| Electrostatic Potential (ESP) Map | Visualizes charge distribution, highlighting areas prone to intermolecular interactions like hydrogen bonding. |

| Dipole Moment | Quantifies the overall polarity of the molecule, affecting its solubility and interactions with polar solvents. |

| Atomic Charges | Assigns partial charges to each atom, helping to rationalize bond polarities and reactivity. |

| Total Energy | Allows for the comparison of the stability of different isomers or conformers of the molecule. |

This table is a conceptual representation of data obtainable from DFT analysis.

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals that extend over the entire molecule. libretexts.org A key application of MO theory in reactivity studies is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy and symmetry of these frontier orbitals are crucial for predicting how a molecule will react. taylorandfrancis.com

According to FMO theory, the HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org For this compound:

The HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted phenyl ring and the nitrogen atom of the amine group. The electron-donating methoxy groups raise the energy of the HOMO, making the molecule more susceptible to oxidation and reaction with electrophiles.

The LUMO is generally an antibonding orbital associated with the aromatic system. Its energy level indicates the molecule's ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is an important indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The methoxy substituents on the benzhydrylamine scaffold are expected to decrease the HOMO-LUMO gap compared to the unsubstituted parent molecule, thereby increasing its reactivity.

The following table conceptually illustrates the influence of substituents on the frontier orbitals of a benzhydrylamine system.

| Compound | Conceptual HOMO Energy (eV) | Conceptual LUMO Energy (eV) | Conceptual Egap (eV) | Predicted Reactivity |

| Benzhydrylamine | -5.8 | -0.5 | 5.3 | Moderate |

| 4,4'-Dimethoxybenzhydrylamine (B98210) | -5.2 | -0.3 | 4.9 | High |

| This compound | -5.3 | -0.4 | 4.9 | High |

This table presents conceptual values to illustrate chemical principles. Actual values require specific quantum chemical calculations.

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Data-Driven Modeling and Machine Learning for Reactivity Prediction

In recent years, data-driven modeling and machine learning (ML) have emerged as powerful complements to traditional computational methods for predicting chemical reactivity. arocjournal.comnih.gov These approaches leverage large datasets to build predictive models that can rapidly estimate properties and reaction outcomes, bypassing the need for computationally expensive quantum mechanical calculations for every new molecule. arocjournal.comchemrxiv.org

Molecular descriptors are numerical values that encode chemical information and represent the structural and physicochemical properties of a molecule in a quantitative manner. nih.gov They are the cornerstone of any data-driven model, as they transform a chemical structure into a format that a machine learning algorithm can process. Descriptors can be classified based on their dimensionality, ranging from simple atom counts (0D) to complex 3D geometric representations. libretexts.org

For a molecule like this compound, a wide array of descriptors can be calculated to capture its unique features. These descriptors serve as the input variables (features) for developing predictive models.

The table below provides examples of different types of molecular descriptors that can be calculated for this compound.

| Descriptor Type | Example Descriptor | Description for this compound |

| 0D (Constitutional) | Molecular Weight | The sum of the atomic weights of all atoms in the molecule (C15H17NO2). |

| 1D (Functional Groups) | Number of H-bond Acceptors | Counts oxygen and nitrogen atoms (3 in this case: two ether oxygens, one amine nitrogen). |

| 1D (Functional Groups) | Number of Rotatable Bonds | Counts the number of single bonds that are not in a ring, affecting conformational flexibility. |

| 2D (Topological) | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, which correlates with transport properties. |

| 2D (Topological) | Wiener Index | A graph theory-based index related to the branching and size of the molecule. |

| 3D (Geometrical) | Solvent Accessible Surface Area | The surface area of the molecule that is accessible to a solvent, influencing solubility. |

This table contains representative molecular descriptors and their definitions. libretexts.orgresearchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate variations in the molecular structure of a series of compounds with their measured or calculated reactivity. chemrxiv.orguliege.be These models are a form of supervised machine learning, where an algorithm learns the relationship between molecular descriptors (the structure) and a target property (the reactivity). mdpi.com

The development of a QSRR model for a class of compounds like benzhydrylamines would typically involve the following steps:

Data Set Curation: Assembling a diverse set of benzhydrylamine derivatives with known reactivity data (e.g., reaction rates, equilibrium constants, or computationally derived parameters like electrophilicity). chemrxiv.org

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the dataset. chemrxiv.org

Model Training and Validation: Using statistical or machine learning algorithms (e.g., Multiple Linear Regression, Random Forest, Neural Networks) to build a mathematical equation linking the most relevant descriptors to reactivity. arocjournal.comuliege.be The model's predictive power is then validated on an independent test set of molecules.

A study on the closely related benzhydrylium ions successfully used a QSRR approach to predict electrophilicity parameters from structural information alone, enabling real-time reactivity predictions. chemrxiv.org A similar approach could be applied to this compound to predict its behavior in various chemical reactions.

| Component | Description | Example for Benzhydrylamine Systems |

| Structural Descriptors (X) | Numerical representations of molecular structure. | TPSA, Molecular Weight, Electronic descriptors (e.g., from DFT). |

| Reactivity Parameter (Y) | The property to be predicted. | Reaction rate (log k), Electrophilicity (E). chemrxiv.org |

| QSRR Model | Mathematical function f(X) that predicts Y. | Y = β0 + β1X1 + β2X2 + ... + ε (for Multiple Linear Regression). |

This table outlines the components of a typical QSRR model.

Several methods exist for quantifying uncertainty in predictive models:

Model Ensembles: Training multiple models and using the variance in their predictions as a measure of uncertainty. mdpi.com If different models give very different answers, the uncertainty is high.

Applicability Domain (AD): Defining the chemical space in which the model has been trained and validated. uliege.be If a new molecule is too different from the training data (i.e., outside the AD), its prediction is considered unreliable. Similarity can be measured by the distance between the molecular descriptors of the new molecule and those in the training set. mdpi.com

Conformal Prediction: A framework that produces prediction intervals with a guaranteed level of confidence. aaai.orgresearchgate.net Instead of a single point value, the model outputs a range that is guaranteed to contain the true value with a certain probability (e.g., 90%). youtube.com

| Prediction Type | Example Output | Interpretation |

| Point Prediction | Predicted Reactivity = 5.50 | The model's single best guess for the reactivity value. |

| Prediction with Uncertainty | Predicted Reactivity = 5.50 ± 0.25 | The model predicts the value is likely between 5.25 and 5.75. |

| Conformal Prediction Interval | 90% Confidence Interval = [5.15, 5.85] | There is a 90% probability that the true reactivity value falls within this range. youtube.com |

This table illustrates the difference between a simple point prediction and a prediction that includes uncertainty quantification.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Computational Approaches to Understanding and Predicting Reaction Selectivity

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the intricacies of reaction mechanisms and predicting the selectivity of chemical transformations involving complex molecules like this compound. These methods provide insights at an atomic and electronic level that are often inaccessible through experimental means alone. By modeling the potential energy surface of a reaction, researchers can identify transition states, calculate activation energy barriers, and thus predict the most likely reaction pathways and product distributions.

The primary computational method employed for these studies is Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for systems of the size of benzhydrylamine derivatives. figshare.comnih.gov It is used to investigate various aspects of reactivity, including chemoselectivity, regioselectivity, and stereoselectivity. For a molecule such as this compound, computational studies can be particularly insightful in predicting the outcome of reactions like electrophilic aromatic substitution, given the presence of multiple potentially reactive sites on its two aromatic rings.

Research into related aromatic amine systems has demonstrated the power of these computational approaches. For instance, DFT calculations have been successfully used to explain the substituent-dependent regioselectivity in the nucleophilic addition of N-phenylbenzamidine to metal-complexed isonitriles, where steric repulsion, as calculated by theoretical methods, was identified as the controlling factor. researchgate.net In another study, a combination of experimental and DFT methods was used to understand the chemoselective synthesis of dihydropyridine (B1217469) derivatives from aromatic amines. rsc.org The calculations of reaction energy barriers for various intermediates and transition states were crucial in determining the factors that govern the chemoselectivity of the reaction. rsc.org

For electrophilic aromatic substitution on a molecule like this compound, the two methoxy groups on one ring and the benzhydryl group create a complex electronic and steric environment. The methoxy groups are strong activating groups and ortho-, para-directing, while the bulky benzhydryl-amine group can sterically hinder certain positions. Computational models can quantify these competing effects. By calculating the energies of the possible sigma-complex intermediates formed during an electrophilic attack at each available position on the aromatic rings, the most stable intermediate can be identified, which corresponds to the major product of the reaction under kinetic control. figshare.com

A theoretical study on the halogenation of aromatic amines has shown that proton transfer can be a key factor in directing ortho-selectivity, a finding supported by DFT studies. nih.gov This highlights the ability of computational models to uncover subtle mechanistic details that govern reaction outcomes. The table below illustrates how DFT calculations could be used to predict the regioselectivity of an electrophilic substitution reaction (e.g., bromination) on the dimethoxy-substituted ring of this compound by comparing the calculated activation energies for the formation of the sigma-complex at different positions.

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|

| C3 | +2.5 | Minor |

| C5 | 0.0 | Major |

| C6 | +5.0 | Minor (significant steric hindrance) |

Note: The data in this table is illustrative and intended to demonstrate the application of computational methods. The values represent hypothetical relative energies calculated using a DFT method (e.g., B3LYP/6-31G(d)). A lower relative activation energy indicates a more favorable reaction pathway.

Beyond DFT, machine learning (ML) models are becoming increasingly prevalent for predicting reaction outcomes. rsc.orgresearchgate.net These models are trained on large datasets of known reactions and can learn complex relationships between molecular structure and reactivity. rsc.orgresearchgate.netmit.edu For instance, the RegioML model uses computed atomic charges combined with a gradient boosting machine to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. rsc.org Such an approach could be trained on a dataset of reactions involving substituted benzhydrylamines to create a predictive tool for new, unstudied reactions. A hybrid QM-ML approach has also been developed, which combines the rigor of quantum mechanics with the speed of machine learning to predict reaction feasibility and selectivity. chemrxiv.org

The table below summarizes various computational approaches and their specific applications in predicting reaction selectivity relevant to benzhydrylamine systems.

| Computational Method | Primary Application | Information Obtained | Relevant Findings |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic elucidation and regioselectivity prediction. | Transition state structures, activation energy barriers, reaction pathways. | Can determine the most stable intermediates and predict major products in electrophilic aromatic substitutions and nucleophilic additions. figshare.comresearchgate.netrsc.org |

| Semi-empirical Methods (e.g., PM3) | Rapid screening and initial prediction of reactive sites. | Relative free energies of intermediates, identification of most nucleophilic centers. | Used in tools like RegioSQM for fast prediction of regioselectivity in electrophilic aromatic substitutions. amazonaws.com |

| Machine Learning (ML) Models | High-throughput prediction of reaction outcomes. | Probabilistic prediction of major products based on learned patterns from large datasets. | Can achieve high accuracy in predicting regioselectivity for specific reaction classes, such as electrophilic bromination. rsc.orgresearchgate.net |

| Hybrid QM-ML Models | Combining the accuracy of QM with the speed of ML. | Prediction of site-selectivity and reaction feasibility. | Effective for complex systems where large experimental datasets for pure ML are unavailable. chemrxiv.org |

Applications in Advanced Organic Synthesis

Synthetic Intermediates for Complex Molecular Architectures

Beyond its role in protection and linkage, 2,4-Dimethoxybenzhydrylamine serves as a valuable building block for the synthesis of more complex molecular architectures. nih.govmdpi.comnih.gov Its diarylmethylamine core is a privileged scaffold in medicinal chemistry and materials science.

Precursors for Substituted Diarylmethylamine Scaffolds

Substituted diarylmethylamines are a class of compounds with a wide range of biological activities. researchgate.netresearchgate.net this compound can serve as a precursor to a variety of these scaffolds. researchgate.net For instance, the amine functionality can be further elaborated through reactions such as acylation, alkylation, or reductive amination to introduce additional diversity. cam.ac.uk

The synthesis of substituted benzhydrylamines can be achieved through various methods, including the addition of Grignard reagents to benzonitriles followed by reduction. researchgate.net The resulting diarylmethylamine can then be a starting point for the construction of more complex molecules. nih.gov The presence of the methoxy (B1213986) groups in the this compound scaffold can influence the reactivity and properties of the final molecule, and they can also be subjected to further chemical modification if desired.

Linker Functionality in Polymer-Supported Reagents and Catalysts

Polymer-supported reagents and catalysts offer significant advantages in organic synthesis, including simplified purification of the reaction products and the potential for reagent recycling. cam.ac.ukbiotage.comresearchgate.net The reagent or catalyst is immobilized on an insoluble polymer support, and after the reaction is complete, it can be removed by simple filtration. cam.ac.uk

The this compound structure can be incorporated as a linker to attach reagents or catalysts to a polymer support. biotage.com The choice of this linker allows for the potential cleavage of the active species from the support under acidic conditions if required. More commonly, the robust diarylmethylamine structure provides a stable anchoring point for the catalytic or reactive moiety. For example, a catalyst could be attached to the amine group of the 2,4-dimethoxybenzhydryl linker, which is itself part of the polymer backbone. This approach has been used to immobilize a variety of catalysts and reagents, facilitating cleaner and more efficient chemical transformations. cam.ac.uk

Applications in Bioorthogonal Chemistry (Synthetic Steps Only)

The utility of this compound in bioorthogonal chemistry is primarily as a foundational component of solid-phase supports, such as Rink Amide resin. These resins serve as a stable anchor onto which molecules containing bioorthogonal handles can be synthesized. The process allows for the incorporation of functionalities like azides, alkynes, or strained alkenes, which can later participate in bioorthogonal ligation reactions (e.g., click chemistry) after being cleaved from the solid support. nih.govnih.gov The synthesis exclusively involves the preparation of the probe on the solid phase.

A generalized synthetic strategy for preparing a peptide containing a bioorthogonal handle using a this compound-based resin involves three main stages: loading the initial building block, elongating the chain and incorporating the bioorthogonal moiety, and finally, cleaving the completed molecule from the resin. biorxiv.org

Step 1: Loading of the First Amino Acid The synthesis begins with a this compound-derived resin, often the Rink Amide resin, where the amine is initially protected with an Fmoc group.

Deprotection: The resin is treated with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF) to remove the Fmoc protecting group from the benzhydrylamine linker, exposing the free amine.

Coupling: The first Fmoc-protected amino acid is activated using a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) and then added to the deprotected resin. The activated carboxylic acid of the amino acid reacts with the free amine on the resin to form a stable amide bond.

Step 2: Peptide Elongation and Incorporation of a Bioorthogonal Handle This stage involves a series of iterative cycles to build the peptide chain. Each cycle consists of two key steps.

Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid is removed using a piperidine solution.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminal amine.

Incorporation of the Bioorthogonal Moiety: To introduce the bioorthogonal handle, an amino acid with the desired functionality in its side chain is used during one of the coupling steps. For example, Fmoc-L-propargylglycine can be used to incorporate a terminal alkyne, or Fmoc-L-azidohomoalanine can be used to incorporate an azide (B81097) group. biorxiv.orgbeilstein-journals.org

Step 3: Cleavage and Deprotection Once the desired sequence is assembled, the final molecule is cleaved from the solid support.

Final Fmoc Removal: The N-terminal Fmoc group of the last amino acid is removed.

Cleavage from Resin: The resin is treated with a strong acid, typically a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA). This acid-labile linker is protonated, leading to the cleavage of the C-terminal amide bond and releasing the synthesized peptide into solution. researchgate.net Scavengers like triisopropylsilane (B1312306) (TIS) and water are often included to protect sensitive functional groups during this process.

This sequence yields a peptide with a C-terminal amide and a bioorthogonal handle incorporated into its structure, ready for subsequent applications without detailing the applications themselves.

Table of Synthetic Steps in Bioorthogonal Probe Preparation

| Stage | Key Step | Typical Reagents & Solvents | Purpose |

| 1. Resin Preparation & Loading | Initial Fmoc Deprotection | 20% Piperidine in DMF | To expose the amine group on the resin linker. |

| First Amino Acid Coupling | Fmoc-amino acid, DIC/HOBt or HBTU/DIPEA in DMF | To attach the first building block to the solid support. | |

| 2. Elongation & Functionalization | Iterative Deprotection | 20% Piperidine in DMF | To remove the N-terminal Fmoc group for chain elongation. |

| Iterative Coupling | Fmoc-amino acid, coupling reagents | To add subsequent amino acids to the peptide chain. | |

| Bioorthogonal Handle Incorporation | Fmoc-L-propargylglycine or Fmoc-L-azidohomoalanine, coupling reagents | To introduce a reactive alkyne or azide group into the molecule's structure. | |

| 3. Final Cleavage | Cleavage from Solid Support | 95% Trifluoroacetic Acid (TFA), Water, Triisopropylsilane (TIS) | To release the final synthesized peptide from the resin and remove side-chain protecting groups. |

Analytical Methodologies for Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation (General Principles)

The definitive identification and structural confirmation of organic compounds like 2,4-Dimethoxybenzhydrylamine are accomplished through various spectroscopic methods. solubilityofthings.com These techniques probe the molecular structure by analyzing the interaction between matter and electromagnetic radiation. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of molecules in detail. solubilityofthings.comjchps.com It provides information about the chemical environment, connectivity, and stereochemistry of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). solubilityofthings.comipb.pt Advanced two-dimensional (2D) NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can reveal long-range correlations between protons and carbons, which is invaluable for assembling complex molecular frameworks. ipb.ptnumberanalytics.com For a molecule like this compound, NMR would be used to confirm the presence and connectivity of the two methoxy (B1213986) groups, the benzhydryl proton, and the distinct aromatic ring systems.

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and offering clues to its structure through fragmentation patterns. solubilityofthings.comnumberanalytics.com When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a highly sensitive tool for both identifying and quantifying compounds in a mixture. numberanalytics.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. numberanalytics.comjchps.com It measures the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR would show characteristic absorption bands for the N-H bonds of the amine group, C-H bonds of the aromatic and aliphatic parts, and the C-O bonds of the methoxy ether groups.

The following table summarizes the general principles and applications of these key spectroscopic techniques in structural analysis.

Table 1: Spectroscopic Techniques for Structural Elucidation

| Technique | Principle | Information Provided | Application in Characterization |

|---|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, 2D) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. numberanalytics.com | Provides detailed information on molecular structure, including atom connectivity and stereochemistry. solubilityofthings.com | Confirms the carbon-hydrogen framework and the precise arrangement of functional groups. ipb.pt |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. numberanalytics.com | Determines molecular weight and elemental composition; fragmentation patterns aid in structural analysis. numberanalytics.com | Confirms the identity of a compound by its molecular mass and can help identify unknown components in a sample. |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation, causing molecular bonds to vibrate at specific frequencies. jchps.com | Identifies the presence of specific functional groups (e.g., -NH₂, -OCH₃, C-H). numberanalytics.com | Verifies the inclusion of key functional groups within the molecular structure. |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for assessing the purity of synthesized compounds and for monitoring the progress of a chemical reaction. ijrpc.com

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of non-volatile compounds synthesized using this compound (2,4-DMBHA) resin. nih.govresearchgate.net In the context of solid-phase peptide synthesis, where 2,4-DMBHA resin is commonly employed, reversed-phase HPLC (RP-HPLC) is used to analyze the crude peptide product after it is cleaved from the resin. nih.govresearchgate.net This analysis quantifies the amount of the desired product relative to any impurities or by-products from the synthesis. Research findings frequently report purities of greater than 93% or 95% for peptides synthesized on this resin, as determined by analytical HPLC. nih.govnih.govresearchgate.net

The table below presents research findings on the purity of peptides synthesized using 2,4-DMBHA resin, as assessed by chromatographic methods.

Table 2: Purity Assessment of Products Synthesized on 2,4-DMBHA Resin

| Product | Resin Used | Analytical Method | Reported Purity | Reference |

|---|---|---|---|---|

| Designed β-hairpin peptides | This compound resin | Analytical RP-HPLC | ≥95% | nih.gov |

| Cholecystokinin analogues | 2,4-DMBHA resin | RPHPLC and CZE | >93% | nih.govresearchgate.net |

| Hemocidins derived from hemoglobin | 2,4-DMBHA resin | RPHPLC and CZE | >93% (equivalent to TMBHA resin) | researchgate.net |

Reaction Monitoring: Monitoring the progress of a chemical reaction is vital to optimize reaction times, maximize yields, and identify the formation of intermediates or by-products. magritek.comchromservis.eu Both chromatographic and spectroscopic methods are employed for this purpose.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used for qualitative monitoring of a reaction's progress by observing the disappearance of starting materials and the appearance of products. chromservis.eu

HPLC and LC-MS: These methods provide quantitative real-time data on the concentrations of reactants and products. chromservis.eu They are routinely used to determine the optimal point at which to stop a reaction for the highest yield of pure product. chromservis.eu

On-line NMR Spectroscopy: Benchtop NMR spectrometers can be set up to monitor reactions as they happen inside the reaction vessel. magritek.commagritek.com This provides real-time structural information about the species in the reaction mixture, allowing for the determination of reaction kinetics and endpoints without the need for sample workup. magritek.comd-nb.info

In syntheses involving 2,4-DMBHA resin, these monitoring techniques are crucial for ensuring that each step of the synthesis (e.g., the coupling of amino acids) proceeds to completion before moving to the next. google.com

Future Research Directions in 2,4 Dimethoxybenzhydrylamine Chemistry

Innovation in Sustainable and Green Synthetic Methodologies

The synthesis of amines and their derivatives is a cornerstone of the chemical industry, yet traditional methods often rely on hazardous reagents and generate significant waste. The future of 2,4-Dimethoxybenzhydrylamine synthesis lies in the adoption of green chemistry principles to create more environmentally benign and economically viable processes. chemmethod.comnih.gov

Future research should prioritize the development of catalytic, atom-economical routes. While classical methods for preparing benzhydrylamines involve Grignard reactions followed by reduction, these multi-step sequences can be resource-intensive. thieme-connect.com A forward-looking approach would involve direct reductive amination of the corresponding ketone, 2,4-dimethoxybenzophenone, using green reducing agents and catalysts. Research into heterogeneous catalysts, which can be easily recovered and reused, is a particularly promising direction. nih.gov For instance, developing recyclable catalysts like sulfated polyborate or activated Fuller's earth could offer solvent-free conditions and simplified workup procedures. nih.govacs.org

Another key area for innovation is the use of alternative energy sources and benign solvent systems. jscimedcentral.com Microwave-assisted organic synthesis (MAOS) and mechanochemistry have shown great promise in accelerating reactions and reducing solvent use for various heterocyclic and amine syntheses. chemmethod.commdpi.com Applying these techniques to the synthesis of this compound could lead to significantly shorter reaction times and higher energy efficiency. chemmethod.com Furthermore, exploring the use of deep eutectic solvents (DES) or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) could drastically reduce the environmental footprint of the synthesis. acs.orgmdpi.com

| Green Synthesis Strategy | Potential Advantage for this compound Synthesis | Relevant Research Area |

| Heterogeneous Catalysis | Simplified catalyst recovery and reuse, potential for continuous flow processes. | Development of solid-supported acid or metal catalysts. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme-catalyzed reductive amination. |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, reduced side reactions. | Optimization of microwave parameters for key synthetic steps. chemmethod.com |

| Mechanochemistry | Solvent-free or low-solvent conditions, unique reactivity. | Ball-milling approaches for condensation and reduction steps. mdpi.com |

| Green Solvents | Use of non-toxic, renewable, and biodegradable reaction media. | Application of deep eutectic solvents or bio-derived solvents. acs.orgmdpi.com |

Exploration of Novel Reactivity and Catalytic Transformations

Beyond improving its synthesis, future research will undoubtedly focus on uncovering new reactions and applications for this compound. Its structure offers multiple sites for functionalization, suggesting a rich and largely unexplored reaction chemistry.

A significant area of future work will likely involve novel catalytic C-N bond-forming reactions where this compound serves as the amine source. Light-promoted, cobalt-catalyzed hydroaminocarbonylation of alkenes, for example, presents an atom-economical method for producing complex amides under mild conditions. nih.gov Applying such methodologies using this compound could generate a library of novel amide derivatives with potential applications in materials or medicinal chemistry.

Furthermore, the benzhydryl scaffold itself is a privileged structure in medicinal chemistry. Metalloradical catalysis offers a powerful strategy for the direct C(sp³)–H amination of organic molecules. nih.gov Future studies could explore the use of this compound derivatives in intramolecular radical cyclizations to construct complex, nitrogen-containing heterocyclic systems. nih.gov The development of new palladium-catalyzed cross-coupling reactions involving the amine or C-H bonds of the aromatic rings could also lead to novel molecular architectures. researchgate.net

The reactivity of the dimethoxy-substituted aromatic rings also warrants further investigation. The electron-donating methoxy (B1213986) groups activate the rings towards electrophilic aromatic substitution, but the steric bulk of the benzhydryl group and the substitution pattern could direct reactions to specific positions, enabling the synthesis of precisely functionalized derivatives.

| Transformation Type | Potential Outcome | Future Research Focus |

| C-N Cross-Coupling | Synthesis of complex amines and amides from alkenes or aryl halides. | Exploring photocatalysis and transition-metal catalysis. nih.gov |

| C-H Functionalization | Direct introduction of functional groups onto the aromatic rings or benzylic position. | Development of regioselective C-H activation protocols. |

| Asymmetric Catalysis | Use as a chiral ligand or auxiliary for stereoselective reactions. | Design of new chiral catalysts based on the benzhydrylamine scaffold. |

| Ring-Forming Reactions | Construction of novel heterocyclic systems via intramolecular cyclization. | Investigating radical-based or transition-metal-catalyzed cyclizations. nih.gov |

Integration of Advanced Computational Design in Reaction Discovery

The empirical, trial-and-error approach to reaction discovery is increasingly being supplemented by computational methods. For a molecule like this compound, computational chemistry offers a powerful toolkit to predict reactivity, design catalysts, and explore reaction mechanisms, thereby accelerating research and reducing experimental effort. sciopen.comresearchgate.net

Future research should leverage Density Functional Theory (DFT) to model potential reaction pathways for the synthesis and derivatization of this compound. DFT can provide detailed insights into transition state energies, helping to predict the feasibility of a proposed reaction and understand the origins of selectivity. researchgate.net This is particularly valuable for designing new catalysts, where computational screening can identify promising candidates before any laboratory work begins. sciopen.com For example, modeling the interaction of this compound with different transition metal catalysts could guide the development of more efficient C-N coupling or C-H activation reactions.

Machine learning (ML) and artificial intelligence (AI) are also poised to revolutionize reaction discovery. By training algorithms on large datasets of known chemical reactions, ML models can predict the products of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. A future research program could involve creating a focused dataset of reactions involving benzhydrylamines to train an ML model specifically for predicting the reactivity of the 2,4-dimethoxy substituted variant. Such tools could help uncover non-intuitive reaction pathways and expand the known chemical space around this compound.

Expanding Synthetic Utility in Emerging Areas of Organic Chemistry

While this compound is well-established as a linker for solid-phase peptide synthesis (e.g., in the form of Rink Amide resin), its potential utility extends far beyond this application. google.comsigmaaldrich.comduke.eduresearchgate.net Future research should aim to harness its unique properties for use in other advanced fields of organic chemistry.

In materials science , the rigid yet conformationally mobile benzhydryl scaffold could be incorporated into novel polymers or supramolecular assemblies. The amine handle allows for easy attachment to polymer backbones or functional surfaces. The aromatic rings, particularly with their electron-donating methoxy groups, could be leveraged for applications in organic electronics or as components of fluorescent sensors. The related compound 4,4'-dimethoxydiphenylamine (B142901) is used in the synthesis of dyes for solar cells, suggesting that derivatives of this compound could find similar utility in photonic devices. chemicalbook.comreddit.com

In medicinal chemistry , the benzhydrylamine core is a key pharmacophore in numerous biologically active compounds. Future work could involve using this compound as a scaffold for creating new libraries of drug candidates. Its specific substitution pattern may impart unique pharmacological properties or improve metabolic stability compared to other benzhydrylamines. The ability to generate diverse derivatives through the novel catalytic methods discussed previously would be crucial for this endeavor.

Finally, in the field of asymmetric synthesis , chiral benzhydrylamines can serve as valuable resolving agents or as precursors to chiral ligands for metal-catalyzed reactions. The development of efficient methods to resolve racemic this compound or to synthesize it enantioselectively would open the door to its use in a wide range of stereoselective transformations.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,4-Dimethoxybenzhydrylamine critical for experimental design?

- Methodological Answer : Prioritize determining solubility (e.g., in ethanol or DMSO), melting point, and stability under ambient conditions. Use differential scanning calorimetry (DSC) to assess thermal stability and UV-Vis spectroscopy to monitor degradation in light-sensitive conditions. These properties inform solvent selection for reactions and storage protocols .

Q. How can researchers confirm the identity and purity of this compound using spectroscopic methods?

- Methodological Answer : Combine -NMR and -NMR to verify the aromatic methoxy groups and benzhydrylamine backbone. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (with a C18 column and acetonitrile/water mobile phase) assesses purity (>95% by area normalization). Cross-reference spectral data with databases like PubChem or CAS Common Chemistry .

Advanced Research Questions

Q. How can synthesis of this compound be optimized to improve yield and reduce byproducts?

- Methodological Answer : Use a reductive amination approach with 2,4-dimethoxybenzaldehyde and ammonia under hydrogenation (e.g., H/Pd-C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Optimize pH (neutral to slightly acidic) and temperature (40–60°C) to minimize imine intermediates. Purify via column chromatography (silica gel, gradient elution) to isolate the amine .

Q. What strategies are effective in analyzing degradation products of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze samples using LC-MS/MS. Identify oxidative byproducts (e.g., N-oxide derivatives) via fragmentation patterns. Compare with computational predictions (e.g., DFT calculations for bond dissociation energies) to rationalize degradation pathways .

Q. How do computational methods like DFT aid in understanding the electronic structure of this compound?